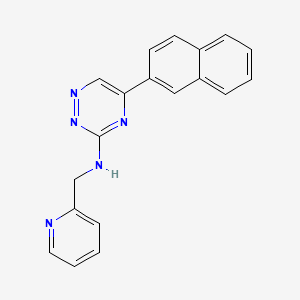![molecular formula C23H30N2O4 B6091759 methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate](/img/structure/B6091759.png)
methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate, also known as MEPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MEPB belongs to the class of piperazine compounds and is a derivative of benzoate. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for research and development.
Mécanisme D'action
The mechanism of action of methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate is not fully understood. However, it is believed to interact with neurotransmitter receptors and modulate their activity. This compound has been found to bind to serotonin and dopamine receptors, which are involved in mood regulation. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory conditions such as arthritis. This compound has also been found to have antidepressant effects, which could be useful in the treatment of depression. Studies have also shown that this compound can inhibit the growth of cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. This compound has also been found to exhibit low toxicity, making it safe for use in animal models. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. This compound is also a relatively new compound, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of this compound in treating various types of cancer. Another area of interest is its potential as an antidepressant. Studies are needed to determine the optimal dosage and treatment duration for this compound in the treatment of depression. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate involves a multi-step process that starts with the reaction of 4-chloromethyl benzoate with 3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazine. This is followed by the deprotection of the hydroxyl group and the subsequent methylation of the piperazine nitrogen. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
Methyl 4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}benzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. Studies have also shown that this compound can inhibit the growth of cancer cells and has potential as an anticancer agent. This compound has been tested on various animal models, and the results have been promising.
Propriétés
IUPAC Name |
methyl 4-[[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-28-22-5-3-4-19(14-22)16-25-12-11-24(17-21(25)10-13-26)15-18-6-8-20(9-7-18)23(27)29-2/h3-9,14,21,26H,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENUXIUHXOTTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 1-[2-furyl(oxo)acetyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6091682.png)
![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6091683.png)
![(1S*,4S*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6091690.png)
![1-(3-chlorophenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B6091698.png)
![3-fluoro-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6091705.png)
![7-amino-5-(4-hydroxy-3-methoxyphenyl)-2-mercapto-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6091712.png)
![4-bromo-N-{[(4-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6091713.png)
![3-benzyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B6091714.png)
![5-(2-fluorophenyl)-2-(2-propyn-1-ylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6091720.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6091724.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B6091726.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6091752.png)


